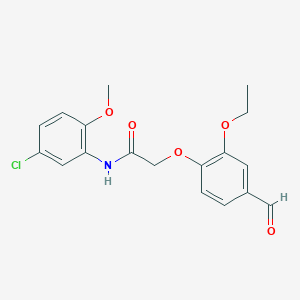![molecular formula C18H20N2O2 B4187684 N-isopropyl-2-[(3-methylbenzoyl)amino]benzamide](/img/structure/B4187684.png)
N-isopropyl-2-[(3-methylbenzoyl)amino]benzamide
Descripción general
Descripción
N-isopropyl-2-[(3-methylbenzoyl)amino]benzamide, also known as IMB-5, is a chemical compound that has been extensively studied for its potential therapeutic applications. IMB-5 belongs to the class of N-acyl benzamides and has been found to have various biological activities.
Aplicaciones Científicas De Investigación
N-isopropyl-2-[(3-methylbenzoyl)amino]benzamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, N-isopropyl-2-[(3-methylbenzoyl)amino]benzamide has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease research, N-isopropyl-2-[(3-methylbenzoyl)amino]benzamide has been found to reduce the accumulation of amyloid-beta plaques and improve cognitive function. In Parkinson's disease research, N-isopropyl-2-[(3-methylbenzoyl)amino]benzamide has been found to protect dopaminergic neurons and improve motor function.
Mecanismo De Acción
The mechanism of action of N-isopropyl-2-[(3-methylbenzoyl)amino]benzamide is not fully understood, but it has been proposed that it acts by inhibiting various signaling pathways such as the PI3K/Akt/mTOR pathway and the NF-κB pathway. N-isopropyl-2-[(3-methylbenzoyl)amino]benzamide has also been found to modulate various proteins such as Bcl-2, Bax, p53, and caspase-3, which are involved in apoptosis.
Biochemical and Physiological Effects:
N-isopropyl-2-[(3-methylbenzoyl)amino]benzamide has been found to have various biochemical and physiological effects. In cancer cells, N-isopropyl-2-[(3-methylbenzoyl)amino]benzamide has been found to induce apoptosis, inhibit angiogenesis, and inhibit cell migration and invasion. In Alzheimer's disease, N-isopropyl-2-[(3-methylbenzoyl)amino]benzamide has been found to reduce the accumulation of amyloid-beta plaques, reduce oxidative stress, and improve cognitive function. In Parkinson's disease, N-isopropyl-2-[(3-methylbenzoyl)amino]benzamide has been found to protect dopaminergic neurons, reduce oxidative stress, and improve motor function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-isopropyl-2-[(3-methylbenzoyl)amino]benzamide in lab experiments is that it has been extensively studied and has a well-established synthesis method. N-isopropyl-2-[(3-methylbenzoyl)amino]benzamide is also relatively stable and can be stored for long periods of time. However, one of the limitations of using N-isopropyl-2-[(3-methylbenzoyl)amino]benzamide in lab experiments is that it has not been extensively tested in vivo and its toxicity profile is not well understood.
Direcciones Futuras
There are several future directions for research on N-isopropyl-2-[(3-methylbenzoyl)amino]benzamide. One direction is to further investigate its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to investigate its toxicity profile and potential side effects in vivo. Additionally, future research could focus on developing more potent and selective analogs of N-isopropyl-2-[(3-methylbenzoyl)amino]benzamide for use in therapeutic applications.
Propiedades
IUPAC Name |
2-[(3-methylbenzoyl)amino]-N-propan-2-ylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-12(2)19-18(22)15-9-4-5-10-16(15)20-17(21)14-8-6-7-13(3)11-14/h4-12H,1-3H3,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZZIIPWCQXENDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=CC=C2C(=O)NC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(3-methylphenyl)carbonyl]amino}-N-(propan-2-yl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-cyclohexyl-N'-(4-ethylphenyl)-N-[3-({[(4-ethylphenyl)amino]carbonothioyl}amino)propyl]thiourea](/img/structure/B4187602.png)
![N-[2-(1-adamantyloxy)propyl]-3,3-diphenylpropanamide](/img/structure/B4187610.png)
![N~2~-(4-chlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B4187614.png)


![N-[5-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-2-(4-oxo-3(4H)-quinazolinyl)acetamide](/img/structure/B4187627.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-phenylpropanamide](/img/structure/B4187638.png)

![3-{5-[(2-chloro-6-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}-1-ethyl-1H-indole](/img/structure/B4187662.png)


![N-{2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2-oxoethyl}-4-chloro-N-ethylbenzenesulfonamide](/img/structure/B4187693.png)
![2-chloro-N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-4-methylbenzamide](/img/structure/B4187708.png)
